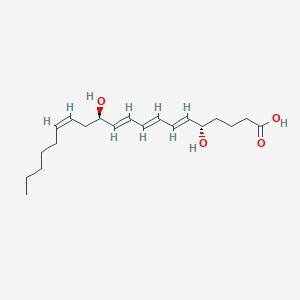

6-trans-leukotriene B4

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S,6E,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-UKNWISKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314375 | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71652-82-9 | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71652-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-6-Leukotriene� B4 solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the 6-trans-Leukotriene B4 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biosynthesis of 6-trans-leukotriene B4 (6-trans-LTB4), a significant isomer of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). This document details the enzymatic and non-enzymatic pathways of its formation, presents quantitative data on enzyme kinetics and product formation, provides detailed experimental protocols for its study, and visualizes the key pathways and workflows.

Introduction to Leukotriene B4 and its Isomers

Leukotrienes are a family of inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) pathway.[1][2] Leukotriene B4 (LTB4) is a dihydroxy fatty acid that acts as a potent chemoattractant for leukocytes, playing a crucial role in inflammation and immune responses.[3][4] The biosynthesis of LTB4 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from cell membranes.

This compound is a stereoisomer of LTB4, differing in the geometry of the double bond at the C6 position. While generally less biologically active than LTB4, 6-trans-LTB4 can still elicit biological responses, such as neutrophil chemotaxis, albeit at higher concentrations.[3][5] Its formation can occur both enzymatically and non-enzymatically, making its study critical for a complete understanding of the inflammatory milieu.

The Biosynthesis Pathway of this compound

The formation of 6-trans-LTB4 is intricately linked to the biosynthesis of LTB4. The key intermediate in this process is leukotriene A4 (LTA4), an unstable epoxide.

Enzymatic Formation via Leukotriene A4 Hydrolase (LTA4H)

The primary enzyme responsible for the conversion of LTA4 to LTB4 is Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase activities.[2][6][7] The epoxide hydrolase activity of LTA4H catalyzes the stereospecific addition of water to LTA4 to form (5S,12R)-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid (LTB4).

While the primary product of LTA4H is LTB4, the formation of 6-trans-LTB4 isomers can also occur, particularly under certain conditions or with mutations in the enzyme. For instance, mutation of tyrosine-378 in LTA4H has been shown to result in the formation of a Δ6-trans-Δ8-cis-LTB4 metabolite.[8]

Non-Enzymatic Hydrolysis of Leukotriene A4

Due to its inherent instability, LTA4 can undergo non-enzymatic hydrolysis in aqueous environments. This spontaneous reaction is less specific than the enzymatic conversion and yields a mixture of dihydroxy-eicosatetraenoic acids, including the 6-trans isomers of LTB4, namely 6-trans-LTB4 and 12-epi-6-trans-LTB4.[9][10] The ratio of these products can be influenced by factors such as pH and the presence of proteins that can stabilize LTA4.

Transcellular Biosynthesis

An important concept in leukotriene biosynthesis is the process of transcellular metabolism. In this process, a donor cell, typically a neutrophil, synthesizes and releases LTA4. This unstable intermediate can then be taken up by a nearby acceptor cell that possesses LTA4H but may lack the initial enzymes of the pathway (like 5-LOX). This acceptor cell can then convert the LTA4 into LTB4 and its isomers. This mechanism allows for an amplification of the inflammatory signal.[11]

Quantitative Data

Enzyme Kinetics of LTA4 Hydrolase

The kinetic parameters of LTA4 hydrolase are crucial for understanding its efficiency and for the development of specific inhibitors.

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| LTA4 | Wild-type LTA4 Hydrolase | 23 ± 4 | 28 ± 3 | 1.2 x 106 | [8] |

| LTA4 | [Y378F] LTA4 Hydrolase | 25 ± 5 | 1.2 ± 0.1 | 4.8 x 104 | [8] |

| Arg-Gly-Asp | LTA4 Hydrolase | - | - | ~106 | [12] |

| Arg-Gly-Gly | LTA4 Hydrolase | - | - | ~106 | [12] |

| Arg-His-Phe | LTA4 Hydrolase | - | - | ~106 | [12] |

Note: The kinetic constants for the aminopeptidase activity with tripeptide substrates are of a similar order of magnitude as the epoxide hydrolase activity with LTA4.[12]

Receptor Binding Affinity

The biological effects of LTB4 and its isomers are mediated through their binding to specific G-protein coupled receptors, primarily BLT1 and BLT2.[4][13]

| Ligand | Receptor | Kd (nM) | Cell/Tissue | Reference |

| LTB4 | LTB4 Receptor | 0.18 ± 0.03 | Sheep lung membranes | [14][15] |

| 6-trans-LTB4 | LTB4 Receptor | Significantly lower affinity than LTB4 | Sheep lung membranes | [14][15] |

| LTB4 | PMN Leukocyte Receptor | 10.8 - 13.9 | Human Polymorphonuclear Leukocytes | [16] |

| 6-trans-LTB4 | PMN Leukocyte Receptor | 3-10 fold lower affinity than LTB4 | Human Polymorphonuclear Leukocytes | [17] |

Experimental Protocols

LTA4 Hydrolase Activity Assay

Objective: To measure the enzymatic activity of LTA4 hydrolase by quantifying the production of LTB4 from LTA4.

Materials:

-

Recombinant or purified LTA4 hydrolase

-

Leukotriene A4 (LTA4) substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., methanol or acetonitrile)

-

Internal standard (e.g., PGB2 or deuterated LTB4)

-

HPLC system with a UV detector or a mass spectrometer

Procedure:

-

Prepare the LTA4 substrate solution in an appropriate solvent (e.g., ethanol) and keep on ice.

-

Pre-incubate the enzyme solution in the reaction buffer at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the LTA4 substrate to the enzyme solution. The final concentration of LTA4 should be in the range of its Km value.

-

Incubate the reaction mixture for a specific time (e.g., 1-10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of quenching solution containing the internal standard.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to separate and quantify LTB4 and its isomers.

HPLC Separation of LTB4 Isomers

Objective: To separate and quantify LTB4, 6-trans-LTB4, and other isomers.[18]

Instrumentation:

-

HPLC system with a gradient pump and a UV detector set at 270-280 nm.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of methanol, water, and acetic acid is commonly used. A typical gradient might start with a lower concentration of methanol and increase over time. For example:

-

Solvent A: Water/Acetic Acid (100:0.05, v/v)

-

Solvent B: Methanol/Acetic Acid (100:0.05, v/v)

-

Gradient: 60-80% B over 30 minutes.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the prepared sample extract.

-

Run the gradient program to elute the leukotrienes. The elution order is typically LTB4 followed by its trans-isomers.

-

Quantify the peaks by comparing their area to that of known standards.

Cell-Based Assay for Leukotriene Production

Objective: To measure the production of 6-trans-LTB4 and LTB4 from stimulated cells.

Materials:

-

Cell line or primary cells capable of producing leukotrienes (e.g., neutrophils, macrophages).

-

Cell culture medium.

-

Stimulant (e.g., calcium ionophore A23187, fMLP).

-

Extraction solvent (e.g., methanol or acetonitrile).

-

Internal standard.

Procedure:

-

Culture the cells to the desired density.

-

Wash the cells and resuspend them in a suitable buffer (e.g., PBS).

-

Stimulate the cells with the chosen agonist for a specific time (e.g., 5-30 minutes) at 37°C.

-

Terminate the stimulation by adding a cold quenching/extraction solvent containing the internal standard.

-

Vortex and centrifuge to pellet cell debris.

-

Collect the supernatant for analysis by HPLC or LC-MS/MS.

Mandatory Visualizations

Biosynthesis Pathway of LTB4 and 6-trans-LTB4

Caption: Biosynthesis of LTB4 and its 6-trans isomers from arachidonic acid.

Experimental Workflow for Leukotriene Analysis

Caption: General workflow for the analysis of leukotrienes from biological samples.

LTB4 Receptor Signaling Pathway

References

- 1. Enzymes involved in the biosynthesis of leukotriene B4 and prostaglandin E2 are active in sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a neutrophil chemotaxin in the guinea pig dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of 6-trans isomers of leukotriene B4 to dihydro products by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Specific binding of leukotriene B4 to receptors on human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

6-trans-Leukotriene B4 vs. Leukotriene B4: A Comparative Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the functional differences between the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4), and its stereoisomer, 6-trans-Leukotriene B4. The document details their respective interactions with cell surface receptors, delineates the downstream signaling cascades, and quantifies their biological activities. This guide is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the field of drug development, offering detailed experimental methodologies and visual representations of key biological processes to facilitate a deeper understanding of these important eicosanoids.

Core Functional Differences and Receptor Interactions

Leukotriene B4 (LTB4) is a well-established, potent chemoattractant for leukocytes, playing a pivotal role in inflammatory responses.[1][2] Its biological effects are primarily mediated through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3][4] In contrast, this compound, a geometric isomer of LTB4, also exhibits pro-inflammatory activity but is significantly less potent.[5][6] This disparity in potency is largely attributed to the stereochemistry of the C6 double bond, which critically influences the binding affinity to the BLT1 receptor.

Quantitative Data Summary: Receptor Binding and Chemotaxis

The following tables summarize the quantitative differences in receptor binding affinity and chemotactic potency between LTB4 and this compound.

Table 1: Receptor Binding Affinities (Ki, nM)

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Leukotriene B4 (LTB4) | BLT1 | 1.5 - 2.0[7] |

| This compound | BLT1 | 1275[7] |

Note: Ki values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand and are indicative of binding affinity (a lower Ki indicates higher affinity).

Table 2: Chemotactic Potency in Human Neutrophils (EC50, nM)

| Ligand | Chemotactic Potency (EC50, nM) |

| Leukotriene B4 (LTB4) | 10[5] |

| This compound | 10,000 (extrapolated)[5] |

Note: EC50 values represent the concentration of the ligand that induces a response halfway between the baseline and maximum, indicating the potency of the ligand as a chemoattractant.

Signaling Pathways

Upon binding to the BLT1 receptor, both LTB4 and, to a much lesser extent, 6-trans-LTB4, trigger a cascade of intracellular signaling events. The BLT1 receptor is coupled to pertussis toxin-sensitive Gi-like G proteins.[3] Activation of the receptor leads to the dissociation of the G protein subunits, initiating downstream signaling that results in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species.

Caption: LTB4/6-trans-LTB4 Signaling Pathway via BLT1 Receptor.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol details the methodology for determining the binding affinities of LTB4 and 6-trans-LTB4 to the BLT1 receptor.

Objective: To determine the inhibitory constant (Ki) of unlabeled LTB4 and 6-trans-LTB4 by measuring their ability to compete with a radiolabeled LTB4 analog for binding to BLT1 receptors in a membrane preparation.

Materials:

-

Membrane preparation from cells expressing the BLT1 receptor (e.g., human neutrophil plasma membranes).

-

Radiolabeled ligand (e.g., [3H]LTB4).

-

Unlabeled LTB4 and this compound.

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 10 mM CaCl2).

-

Glass fiber filters.

-

Washing buffer (ice-cold binding buffer).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Isolate plasma membranes from a high-density source of BLT1 receptors, such as human neutrophils, through homogenization and discontinuous sucrose density gradient purification.

-

Assay Setup: In microcentrifuge tubes, combine a constant concentration of [3H]LTB4 (typically at or below its Kd) with increasing concentrations of unlabeled LTB4 or this compound.

-

Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at a specified temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 10 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This traps the membrane-bound radioligand on the filter while the unbound ligand passes through.

-

Washing: Immediately wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines the steps to quantify and compare the chemotactic activity of LTB4 and this compound on human neutrophils.

Objective: To measure the migration of neutrophils through a porous membrane in response to a concentration gradient of LTB4 or this compound.

Materials:

-

Isolated human neutrophils.

-

Boyden chamber apparatus.

-

Microporous membrane filters (e.g., 5.0 µm pore size).

-

Chemoattractants (LTB4 and this compound) at various concentrations.

-

Assay medium (e.g., serum-free RPMI).

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll separation and dextran-based sedimentation.

-

Chamber Assembly: Place the microporous membrane between the upper and lower compartments of the Boyden chamber.

-

Loading of Chemoattractant: Add the desired concentrations of LTB4 or this compound to the lower compartment of the chamber. Use assay medium alone as a negative control.

-

Cell Seeding: Add a suspension of neutrophils in assay medium to the upper compartment.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a set period (e.g., 1 hour) to allow for cell migration.

-

Cell Staining: After incubation, remove the membrane, fix it, and stain the migrated cells on the lower side of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields using a microscope.

-

Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve and determine the EC50 value.

Caption: Experimental Workflow for the Boyden Chamber Chemotaxis Assay.

Conclusion

The data and methodologies presented in this guide underscore the critical role of stereochemistry in the biological activity of leukotrienes. LTB4 is a highly potent pro-inflammatory mediator, a function directly linked to its high affinity for the BLT1 receptor. The substantially lower affinity and chemotactic potency of this compound highlight the stringent structural requirements for receptor activation. This detailed comparison is vital for the rational design of specific and effective antagonists targeting the LTB4 signaling pathway for the treatment of a wide range of inflammatory diseases. The provided protocols offer standardized approaches for the continued investigation and characterization of these and other lipid mediators in both basic research and drug discovery settings.

References

- 1. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a neutrophil chemotaxin in the guinea pig dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of leukotriene B4 and its analogs to human polymorphonuclear leukocyte membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 6-trans-Leukotriene B4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in a host of inflammatory diseases. Its discovery and the elucidation of its biosynthetic pathway have been pivotal in understanding the inflammatory cascade and have opened avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and history of LTB4 and its isomer, 6-trans-leukotriene B4 (6-trans-LTB4). It details the biosynthetic pathways, compares their biological activities with quantitative data, outlines key experimental protocols for their study, and illustrates the signaling cascades they trigger.

Discovery and Historical Context

The journey to understanding leukotrienes began with the study of the "slow-reacting substance of anaphylaxis" (SRS-A). However, the specific discovery of LTB4 and its isomers is rooted in the investigation of arachidonic acid metabolism in leukocytes. In 1976, it was discovered that arachidonic acid is oxygenated at the C-5 position in rabbit polymorphonuclear leukocytes.[1] This led to the identification of a number of derivatives, including LTB4.[1][2][3] Subsequent research in 1979 led to the discovery of the unstable epoxide intermediate, leukotriene A4 (LTA4), and the full elucidation of the structures of the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) which constitute SRS-A.[1][3]

6-trans-LTB4 was identified as a biologically less active isomer of LTB4.[4] It is formed non-enzymatically from LTA4 and can also be generated through the transformation of LTB4 and sulfidopeptide leukotrienes.[5][6] The presence of 6-trans-LTB4 in biological systems and its potential pro-inflammatory activity, albeit weaker than LTB4, underscore the importance of understanding its formation and function.

Biosynthesis of LTB4 and 6-trans-LTB4

The biosynthesis of LTB4 is a multi-step enzymatic process initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.[7][8]

Key Enzymes in LTB4 Biosynthesis:

-

5-Lipoxygenase (5-LOX): In conjunction with the 5-lipoxygenase-activating protein (FLAP), 5-LOX catalyzes the conversion of arachidonic acid to the unstable intermediate, LTA4.[7][8]

-

Leukotriene A4 Hydrolase (LTA4H): This enzyme catalyzes the final step in LTB4 synthesis by converting LTA4 into LTB4.[7][8]

6-trans-LTB4 can be formed through two primary mechanisms:

-

Non-enzymatic hydrolysis of LTA4: In the absence of LTA4H, LTA4 is rapidly converted to inactive breakdown metabolites, including 6-trans-LTB4.[5]

-

Enzymatic conversion: LTB4 itself can be converted to 6-trans-LTB4.[9]

Quantitative Comparison of Biological Activity

LTB4 is a significantly more potent biological agent than its 6-trans isomer. The stereospecificity of the LTB4 receptor dictates a much higher affinity for LTB4.

| Compound | Biological Activity | EC50 / Kd | Fold Difference vs LTB4 | Reference |

| Leukotriene B4 (LTB4) | Neutrophil Chemotaxis | ED50: 1 x 10-8 M | 1 | [10] |

| Receptor Binding (High Affinity) | Kd: 0.18 ± 0.03 nM | 1 | [1][11] | |

| Calcium Mobilization | EC50: 2 x 10-10 M | 1 | [12] | |

| This compound | Neutrophil Chemotaxis | ED50: 1 x 10-5 M | 1000x less potent | [4][10] |

| Receptor Binding Competition | 3-10 fold higher concentration needed for equivalent inhibition | 3-10x lower affinity | [13] | |

| PMN Infiltration (in vivo) | Less potent than LTB4 | - | [6] | |

| 12-epi-6-trans-Leukotriene B4 | Neutrophil Chemotaxis | > 10-5 M | > 1000x less potent | [10] |

Signaling Pathways

LTB4 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[14] BLT1 is primarily expressed on leukocytes, while BLT2 has a broader expression profile.[15] 6-trans-LTB4 is thought to act as a weak agonist at these same receptors.

Upon ligand binding, a cascade of intracellular signaling events is initiated, leading to various cellular responses, including chemotaxis, degranulation, and production of reactive oxygen species.[16] Key downstream signaling pathways include the activation of phospholipase C (PLC), leading to increased intracellular calcium, and the mitogen-activated protein kinase (MAPK) pathway.[2]

Detailed Experimental Protocols

Extraction of Leukotrienes from Biological Samples

This protocol describes a general single-step organic extraction method for leukotrienes.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Methanol

-

Isopropanol

-

Dichloromethane

-

Deionized water

-

Internal standard (e.g., deuterated LTB4)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 volume of the biological sample, add an internal standard.

-

Add 3 volumes of a mixture of isopropanol and dichloromethane (1:2, v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Collect the lower organic phase.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.[3]

HPLC Separation of LTB4 and its Isomers

This protocol outlines a reversed-phase HPLC method for the separation of LTB4 and its isomers.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5 µm)[17]

Mobile Phase:

-

A gradient of methanol in water, with a small amount of acetic acid to improve peak shape (e.g., pH 6.0).[3] A typical gradient might run from 60% to 80% methanol over 20 minutes.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the reconstituted sample extract.

-

Run the gradient program.

-

Monitor the eluate at a wavelength of 270-280 nm, which is the characteristic absorbance for the conjugated triene chromophore of leukotrienes.

-

Identify and quantify the peaks by comparing their retention times and peak areas with those of authentic standards.[18]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for assessing the chemotactic activity of LTB4 and its isomers.

Materials:

-

Boyden chamber apparatus

-

Polycarbonate membrane with 3-5 µm pores

-

Isolated human neutrophils

-

Chemoattractant (LTB4, 6-trans-LTB4, etc.)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA)

-

Microscope

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Prepare a suspension of isolated human neutrophils in assay buffer at a concentration of 1-2 x 106 cells/mL.

-

Add the chemoattractant solution to the lower wells of the Boyden chamber. Use a range of concentrations to determine the dose-response.

-

Place the polycarbonate membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the membrane and wipe the non-migrated cells from the top surface.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.[7][16][17]

Conclusion

The discovery of this compound as an isomer of the potent pro-inflammatory mediator LTB4 has been a significant step in understanding the complexities of the arachidonic acid cascade. While substantially less potent than LTB4, its formation and presence in biological systems warrant consideration in the study of inflammatory processes. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to unravel the roles of these lipid mediators in health and disease and to develop novel anti-inflammatory therapeutics. The continued investigation into the subtle biological effects of LTB4 isomers and their interactions with cellular signaling pathways will undoubtedly yield further insights into the intricate regulation of inflammation.

References

- 1. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-step organic extraction of leukotrienes and related compounds and their simultaneous analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a neutrophil chemotaxin in the guinea pig dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. login.medscape.com [login.medscape.com]

- 9. Leukotriene B4 transcriptionally activates interleukin-6 expression involving NK-chi B and NF-IL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Transduction by leukotriene B4 receptors of increases in cytosolic calcium in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

6-trans-Leukotriene B4 Receptor Binding Affinity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 6-trans-leukotriene B4 (6-trans-LTB4) to its receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the leukotriene signaling pathway. This document summarizes key quantitative data, details experimental protocols for assessing receptor binding, and visualizes the associated signaling pathways.

Introduction to Leukotriene B4 Receptors

Leukotriene B4 (LTB4) is a potent inflammatory mediator that exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1][2] These receptors are involved in a variety of physiological and pathological processes, including inflammation, immune responses, and host defense.[3] BLT1 is primarily expressed in leukocytes, while BLT2 has a broader expression profile.[1][4] The stereochemistry of LTB4 isomers, such as 6-trans-LTB4, can significantly impact their binding affinity and subsequent biological activity.

Quantitative Binding Affinity Data

The binding affinities of LTB4 and its isomers to BLT1 and BLT2 are critical parameters for understanding their biological function and for the development of targeted therapeutics. The following tables summarize the available quantitative data for ligand binding to these receptors.

| Ligand | Receptor | Species | Assay Type | Kd (nM) | Reference |

| Leukotriene B4 | BLT1 | Human | Radioligand Binding | 1.1 | [1] |

| Leukotriene B4 | BLT2 | Human | Radioligand Binding | 23 | [1] |

| Leukotriene B4 | BLT1 | Guinea Pig | Radioligand Binding | 1.55 | [5] |

Table 1: Dissociation Constants (Kd) for Leukotriene B4

| Ligand | Receptor | Species | Assay Type | Relative Potency (vs. LTB4) | Reference |

| This compound | LTB4 Receptor | Guinea Pig | Radioreceptor Assay | 640-fold less potent | |

| 20-OH-LTB4 | LTB4 Receptor | Guinea Pig | Radioreceptor Assay | 8-fold less potent | |

| 20-COOH-LTB4 | LTB4 Receptor | Guinea Pig | Radioreceptor Assay | 1000-fold less potent | |

| 6-trans-12-epi-LTB4 | LTB4 Receptor | Human | Radioligand Binding | 3 to 10-fold less potent | [2] |

Table 2: Relative Binding Affinities of LTB4 Isomers and Metabolites

Experimental Protocols

The determination of ligand binding affinity to leukotriene receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for performing such an assay using cell membranes expressing the target receptor (BLT1 or BLT2).

Protocol: Competitive Radioligand Binding Assay for this compound

1. Materials and Reagents:

-

Cell membranes expressing the human BLT1 or BLT2 receptor.

-

[3H]-LTB4 (radioligand).

-

Unlabeled LTB4 (for determining non-specific binding and as a reference competitor).

-

Unlabeled this compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Filtration apparatus.

2. Membrane Preparation:

-

Culture cells engineered to overexpress the target receptor (BLT1 or BLT2).

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

3. Assay Procedure:

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Add assay buffer, [3H]-LTB4 (at a concentration near its Kd for the respective receptor), and the membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, [3H]-LTB4, a high concentration of unlabeled LTB4 (e.g., 1 µM), and the membrane preparation.

-

Competition Binding: Add assay buffer, [3H]-LTB4, the membrane preparation, and varying concentrations of unlabeled 6-trans-LTB4.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competition assay, plot the percentage of specific binding of [3H]-LTB4 against the logarithm of the concentration of 6-trans-LTB4.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of 6-trans-LTB4 that inhibits 50% of the specific binding of [3H]-LTB4).

-

Calculate the inhibition constant (Ki) for 6-trans-LTB4 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways

Upon ligand binding, BLT1 and BLT2 receptors activate distinct intracellular signaling cascades. Both receptors are known to couple to pertussis toxin-sensitive Gi-like G proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6] BLT1 can also couple to Gq proteins, activating phospholipase C (PLC) which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Below are diagrams illustrating the primary signaling pathways associated with BLT1 and BLT2 activation.

Caption: BLT1 Receptor Signaling Pathway.

Caption: BLT2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Binding Affinity.

References

- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 5. [Studies on the characteristics of leukotriene B4 receptor with radio-ligand binding assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Relevance of 6-trans-Leukotriene B4 Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator, pivotal in orchestrating acute inflammatory responses, primarily through the recruitment and activation of neutrophils. The biosynthesis of LTB4 can also lead to the formation of stereoisomers, including 6-trans-LTB4 and 12-epi-6-trans-LTB4. While often considered less active byproducts, these isomers possess distinct biological activities and metabolic fates that warrant careful consideration in immunological and pharmacological research. This technical guide provides an in-depth analysis of the physiological relevance of 6-trans-leukotriene B4 isomers, summarizing quantitative data on their biological potency, detailing experimental protocols for their characterization, and visualizing the key biochemical and signaling pathways involved.

Introduction

Leukotriene B4 (5S,12R-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid) is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in a host of inflammatory diseases.[1] Its biosynthesis from arachidonic acid is a tightly regulated enzymatic cascade. However, the unstable intermediate, Leukotriene A4 (LTA4), can also undergo non-enzymatic hydrolysis to yield two isomers of LTB4 with a trans configuration at the C6 double bond: 6-trans-LTB4 and 12-epi-6-trans-LTB4.[2] While the biological activity of LTB4 is well-established, the physiological significance of its 6-trans isomers is less defined. This guide aims to consolidate the current understanding of these isomers, providing a critical resource for researchers in inflammation and drug development.

Biosynthesis and Metabolism

The formation of LTB4 and its 6-trans isomers originates from the enzymatic processing of arachidonic acid. The key steps are outlined in the pathway diagram below.

Diagram: Biosynthesis of LTB4 and its 6-trans Isomers

References

6-trans-Leukotriene B4: A Non-Enzymatic Product with Distinct Biological Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the orchestration of inflammatory responses. While the enzymatic biosynthesis of LTB4 is well-characterized, this whitepaper focuses on the non-enzymatic formation of its isomer, 6-trans-leukotriene B4 (6-trans-LTB4). This document provides a comprehensive overview of the non-enzymatic generation of 6-trans-LTB4, a comparative analysis of its biological activity against LTB4, and detailed experimental protocols for its study. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to investigate the nuanced roles of LTB4 isomers in health and disease.

Introduction

Leukotrienes are a family of eicosanoid inflammatory mediators synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LOX). The enzymatic cascade leads to the production of the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4 stands at a metabolic branchpoint, where it can be enzymatically converted to either LTB4 by LTA4 hydrolase (LTA4H) or to cysteinyl leukotrienes by LTC4 synthase. However, LTA4 can also undergo non-enzymatic hydrolysis, leading to the formation of several biologically active and inactive isomers of LTB4, including 6-trans-LTB4. Understanding the formation and biological significance of these non-enzymatic products is crucial for a complete picture of the leukotriene pathway and its role in inflammatory processes.

Non-Enzymatic Formation of this compound

The primary mechanism for the non-enzymatic formation of 6-trans-LTB4 is the spontaneous hydrolysis of LTA4 in an aqueous environment, particularly in the absence or saturation of the LTA4H enzyme. This reaction involves the opening of the epoxide ring of LTA4, which can lead to the formation of various dihydroxy-eicosatetraenoic acids, including the 6-trans isomers of LTB4. Mechanistically, this process is similar to the enzymatic reaction in that it involves the addition of water to the carbon skeleton, but it lacks the stereoselectivity of the LTA4H-catalyzed reaction.[1] The formation of 6-trans-LTB4 is therefore a competing pathway to the enzymatic production of LTB4.[2]

Another proposed pathway for 6-trans-LTB4 formation involves the transformation of cysteinyl leukotrienes (LTC4, LTD4) by hypochlorous acid, which is generated during the respiratory burst in leukocytes.[3]

Biological Activity and Signaling Pathways

Leukotriene B4 exerts its potent pro-inflammatory effects primarily through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[3][4] These receptors are predominantly expressed on leukocytes and mediate key inflammatory responses such as chemotaxis, adhesion, and activation of neutrophils, monocytes, and eosinophils.[3][5]

While 6-trans-LTB4 is structurally similar to LTB4, the change in stereochemistry at the 6-position significantly impacts its biological activity.

Quantitative Comparison of Biological Activity

Quantitative studies have demonstrated that 6-trans-LTB4 is a significantly less potent chemoattractant for neutrophils compared to LTB4.

| Biological Activity | LTB4 Potency (ED50) | 6-trans-LTB4 Potency (ED50) | Fold Difference | Reference |

| Neutrophil Chemotaxis | ~10-8 M | ~10-5 M | ~1000-fold less potent | [6] |

| PMN Infiltration (in vivo) | Highly Potent | Less Potent than LTB4 | - | [7][8] |

ED50: Half maximal effective concentration. PMN: Polymorphonuclear leukocytes.

This marked decrease in potency suggests that the cis configuration at the 6-position of the triene structure is critical for high-affinity binding to the BLT1 receptor and subsequent activation of downstream signaling cascades.

Signaling Pathways

Upon ligand binding, both BLT1 and BLT2 receptors couple to Gi-like G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of these receptors also triggers the release of intracellular calcium stores and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway. These signaling events culminate in the cellular responses characteristic of LTB4-mediated inflammation.[3] Although direct signaling studies for 6-trans-LTB4 are limited, its ability to induce chemotaxis, albeit at higher concentrations, suggests that it likely acts through the same BLT receptors as LTB4, but with a much lower affinity.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammation - Wikipedia [en.wikipedia.org]

- 6. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is a neutrophil chemotaxin in the guinea pig dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6‐Trans‐Leukotriene B4 Is a Neutrophil Chemotaxin in the Guinea Pig Dermis | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Measurement of 6-trans-Leukotriene B4 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-trans-Leukotriene B4 (6-trans-LTB4) is a biologically active lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is an isomer of the potent chemoattractant Leukotriene B4 (LTB4) and is formed non-enzymatically. While LTB4 is a well-established pro-inflammatory agent, 6-trans-LTB4 and its metabolites also exhibit biological activities, including the priming of neutrophils.[1][2] Accurate measurement of 6-trans-LTB4 in biological samples is crucial for understanding its role in inflammatory diseases and for the development of novel therapeutics targeting the leukotriene pathway.

These application notes provide detailed protocols for the quantification of 6-trans-LTB4 in various biological matrices using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Leukotriene B4 Signaling Pathway

Leukotriene B4 and its isomers exert their effects by binding to specific G protein-coupled receptors, primarily BLT1 and BLT2.[3] Activation of these receptors initiates a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4][5]

Quantitative Data Summary

The following table summarizes reported concentrations of LTB4 in various human biological samples. It is important to note that levels can vary significantly based on the population studied (healthy vs. disease state) and the analytical method used. Data for 6-trans-LTB4 is less commonly reported, but its presence is often implied in assays that are not highly specific for the trans-isomer.

| Biological Matrix | Analyte | Concentration Range | Population | Analytical Method | Reference |

| Plasma | LTB4 | 33.85 ± 33.91 pg/mL | Healthy Volunteers | GC-MS/MS | [6] |

| LTB4 | 23.5 ± 3.77 pg/mL | Healthy Controls | HPLC-RIA | [7] | |

| LTB4 | 34.2 ± 8.6 pg/mL | Asthmatics (Remission) | HPLC-RIA | [7] | |

| LTB4 | 118.0 ± 49.5 pg/mL | Asthmatics (Attack) | HPLC-RIA | [7] | |

| LTB4 | LLOQ: 1.0 pg/mL | Human | LC-MS/MS | [8] | |

| Urine | LTB4 Glucuronide | Median: 3.32 pg/mg creatinine | Healthy Subjects | HPLC-EIA | [9] |

| LTB4 Glucuronide | Median: 5.37 pg/mg creatinine | Asthmatic Patients | HPLC-EIA | [9] | |

| LTB4 | ND to 1.9 ng/mL | Healthy Controls | UHPLC-PDA | [10] | |

| LTE4 | 57.3 pg/mL (males), 57.0 pg/mL (females) | Normal Individuals | EIA | [11] | |

| LTE4 | 75.6 pg/mg creatinine | Asthmatics (Follow-up) | Not Specified | [12] | |

| LTE4 | 111.7 pg/mg creatinine | Asthmatics (Acute) | Not Specified | [12] |

ND: Not Detected, LLOQ: Lower Limit of Quantification

Experimental Protocols

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying leukotrienes. The following is a general protocol based on commercially available competitive ELISA kits.[13][14][15][16]

Proper sample handling is critical for accurate results. It is recommended to add cyclooxygenase and lipoxygenase inhibitors during blood collection to prevent ex vivo synthesis of LTB4.[17]

-

Plasma: Collect blood in tubes containing an anticoagulant (EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C.[14] For some kits, acidification to pH 3.5 with 2M HCl followed by solid-phase extraction (SPE) using a C18 column is required.[13]

-

Urine: Can often be diluted directly with the assay buffer. If concentration is needed, acidification and SPE can be performed as with plasma.[18]

-

Tissue Homogenates: Homogenize tissue in an appropriate buffer, centrifuge to remove debris, and perform SPE on the supernatant.[13][14]

-

Cell Culture Supernatants: Centrifuge to remove cells and dilute with assay buffer as needed.[15]

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific kit manual. This typically involves reconstituting lyophilized components and preparing a standard curve dilution series.

-

Plate Loading: Add standards and samples to the appropriate wells of the antibody-precoated 96-well plate.

-

Competitive Reaction: Add the enzyme-conjugated LTB4 (e.g., alkaline phosphatase or horseradish peroxidase conjugate) and the specific LTB4 antibody to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) on a plate shaker.[13] During this time, the LTB4 in the sample competes with the enzyme-conjugated LTB4 for binding to the antibody.

-

Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well.

-

Development: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for color development.[13][14]

-

Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Calculation: Calculate the concentration of LTB4 in the samples by comparing their absorbance to the standard curve. The absorbance is inversely proportional to the amount of LTB4 in the sample.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of 6-trans-LTB4, allowing for its separation from other isomers.

-

Internal Standard: Add a deuterated internal standard, such as LTB4-d4, to the plasma sample.[19]

-

Extraction:

-

Derivatization (for GC-MS/MS): For Gas Chromatography-Mass Spectrometry, derivatization is necessary. For example, LTB4 can be derivatized into a pentafluorobenzyl (PFB) ester of bis-trimethylsilyl ether (TMS).[6]

-

Chromatographic Separation:

-

Use a reversed-phase HPLC column, such as a Phenomenex Synergi Hydro-RP column (100mm x 3mm, 2.5 µm), for separation.[19]

-

Employ a suitable mobile phase gradient for optimal separation of LTB4 and its isomers.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[19]

-

Set the mass spectrometer to monitor specific mass transitions (Multiple Reaction Monitoring - MRM) for LTB4 and the internal standard. For example, m/z 335.0 → 194.9 for LTB4 and m/z 339.0 → 196.9 for LTB4-d4.[19]

-

-

Quantification:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of LTB4 in the samples from the standard curve.

-

Conclusion

The choice of analytical method for the measurement of this compound depends on the specific requirements of the study. ELISA offers a high-throughput and cost-effective solution, while LC-MS/MS provides superior specificity and sensitivity, which is crucial for distinguishing between different leukotriene isomers. Adherence to proper sample handling and validated protocols is essential for obtaining accurate and reproducible results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively measure 6-trans-LTB4 in biological samples, thereby facilitating a deeper understanding of its role in health and disease.

References

- 1. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene b4 and its metabolites prime the neutrophil oxidase and induce proinflammatory activation of human pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Leukotriene B(4) stimulates Rac-ERK cascade to generate reactive oxygen species that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma levels of leukotriene B4 in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increase in urinary leukotriene B4 glucuronide concentration in patients with aspirin-intolerant asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eurannallergyimm.com [eurannallergyimm.com]

- 12. Increase in urinary leukotriene LTE4 levels in acute asthma: correlation with airflow limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. file.elabscience.com [file.elabscience.com]

- 16. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

- 17. Comparison of serum and plasma leukotriene B4 levels in normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. interchim.fr [interchim.fr]

- 19. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Leukotriene B4 (LTB4) Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, playing a crucial role in a variety of inflammatory diseases. The biological activity of LTB4 is highly stereospecific, and its various isomers exhibit significantly different physiological effects. Therefore, the accurate separation and quantification of LTB4 from its isomers are critical for research and drug development. This application note provides a detailed protocol for the separation of LTB4 isomers using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is suitable for the analysis of LTB4 and its isomers in biological matrices, offering high sensitivity and selectivity.

Introduction

Leukotriene B4 (5S,12R-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid) is a product of the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] It is a powerful chemoattractant for neutrophils and other leukocytes, mediating inflammatory responses.[2][3] The biosynthesis of LTB4 can also lead to the formation of several stereoisomers, including 6-trans-LTB4 and 12-epi-6-trans-LTB4, which are non-enzymatic hydrolysis products of LTA4.[3][4] These isomers often possess significantly lower biological activity than LTB4, making their analytical separation essential for understanding the true contribution of LTB4 to inflammatory processes.[3][4]

Reversed-phase HPLC is a widely used and effective technique for the separation of LTB4 and its isomers.[5][6] This method separates compounds based on their hydrophobicity, allowing for the resolution of structurally similar isomers. This document outlines a robust RP-HPLC method coupled with UV or mass spectrometry detection for the analysis of LTB4 isomers.

LTB4 Signaling Pathway

LTB4 exerts its biological effects by binding to two G protein-coupled receptors, the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] BLT1 is primarily expressed on leukocytes, while BLT2 has a broader expression pattern.[2] Activation of these receptors initiates a cascade of intracellular signaling events, leading to calcium mobilization, activation of protein kinase C, and the stimulation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2][7] These signaling cascades ultimately result in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][8]

Caption: LTB4 signaling pathway initiated by receptor binding.

Experimental Protocol

This protocol describes a general method for the separation of LTB4 isomers. Optimization may be required depending on the specific sample matrix and analytical instrumentation.

Materials and Reagents

-

Standards: LTB4, 6-trans-LTB4, 12-epi-6-trans-LTB4, and other relevant isomers (Cayman Chemical or equivalent)

-

Solvents: HPLC grade methanol, acetonitrile, water, and acetic acid

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration

-

Sample Matrix: Culture supernatant, plasma, or other biological fluids

Sample Preparation

-

Acidification: Acidify the biological sample to pH 3-4 with acetic acid to protonate the carboxylic acid groups of the leukotrienes.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the leukotrienes with methanol or a mixture of methanol and water.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.

HPLC Conditions

A reversed-phase HPLC system with a UV detector or a mass spectrometer is recommended.

| Parameter | Condition 1 (UV Detection) | Condition 2 (MS/MS Detection) |

| Column | Nucleosil 100 C18 (5 µm, 4.6 x 250 mm)[9] | Phenomenex Synergi Hydro-RP (2.5 µm, 100 x 3 mm)[10] |

| Mobile Phase A | Water/Methanol/Acetic Acid (28:72:0.02, v/v/v), pH 6.0[9] | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol/Water/Acetic Acid (24:76:0.02, v/v/v)[9] | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic for 15 min, followed by a convex gradient to 100% B over 10 min[9] | A suitable gradient for isomer separation (e.g., 30-70% B over 15 min) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | Ambient | 40 °C |

| Detection | UV at 270 nm[11] | ESI-MS/MS in negative ion mode, MRM transitions (e.g., m/z 335.0→194.9 for LTB4)[10] |

| Injection Volume | 20 µL | 10 µL |

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of LTB4 isomers.

Caption: Workflow for the HPLC analysis of LTB4 isomers.

Data Presentation

The retention times of LTB4 and its isomers will vary depending on the specific HPLC conditions used. The following table provides an example of the expected elution order and approximate retention times based on published data. It is crucial to run authentic standards to confirm the identity of each peak.

| Compound | Expected Retention Time (min) - Approximate |

| 20-OH-LTB4 | Early eluting |

| LTB4 | Intermediate eluting |

| 12-epi-6-trans-8-cis-LTB4 | Close to LTB4 |

| 6-trans-LTB4 | Later eluting than LTB4 |

| 12-epi-6-trans-LTB4 | Later eluting than LTB4 |

Note: The exact retention times and resolution will depend on the specific column, mobile phase, and gradient profile used. A rapid and sensitive reversed-phase HPLC procedure allows for the simultaneous separation and quantitation of various leukotrienes, including LTB4 and its isomers like 12epi,6t,8c-LTB4 and 6t-LTB4 + 12epi,6t-LTB4.[5]

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the separation and quantification of LTB4 isomers. Accurate analysis of these compounds is essential for understanding their distinct roles in inflammation and for the development of targeted therapeutics. The provided protocol and workflow can be adapted and optimized for various research and clinical applications. For highly sensitive and selective quantification, coupling the HPLC system to a tandem mass spectrometer is recommended.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leukotriene B4 transcriptionally activates interleukin-6 expression involving NK-chi B and NF-IL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single-step organic extraction of leukotrienes and related compounds and their simultaneous analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 6-trans-Leukotriene B4 Extraction from Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. Its biosynthesis from arachidonic acid is a key target for anti-inflammatory drug development. During the biosynthesis of LTB4, the unstable intermediate Leukotriene A4 (LTA4) can also be converted non-enzymatically into several isomers, including 6-trans-Leukotriene B4 (6-trans-LTB4) and 6-trans-12-epi-LTB4. Accurate quantification of these isomers is crucial for understanding the complete metabolic profile of the 5-lipoxygenase pathway and for the development of specific enzyme inhibitors. This document provides detailed protocols for the extraction of 6-trans-LTB4 from cultured cells for subsequent analysis.

Signaling Pathway of LTB4 and 6-trans-LTB4 Formation

The formation of LTB4 is a multi-step enzymatic process. In contrast, 6-trans-LTB4 is primarily formed through the non-enzymatic hydrolysis of the unstable epoxide intermediate, LTA4.

Caption: Biosynthesis pathway of LTB4 and its non-enzymatic isomers.

Experimental Workflow for 6-trans-LTB4 Extraction and Analysis

The following diagram outlines the general workflow for the extraction and analysis of 6-trans-LTB4 from cell cultures.

Caption: General experimental workflow for 6-trans-LTB4 analysis.

Quantitative Data Summary

The yield of 6-trans-LTB4 can vary significantly depending on the cell type, stimulus, and experimental conditions. The following tables provide a summary of expected yields and extraction recovery rates based on available literature.

Table 1: Typical Yields of LTB4 and its Isomers from Stimulated Cells

| Cell Type | Stimulus | LTB4 Yield (ng/10^6 cells) | 6-trans-LTB4 Yield (ng/10^6 cells) | Reference |

| Human Neutrophils | Calcium Ionophore A23187 (5-10 µM) | 5 - 10 | Data not always specifically quantified, but present | [1] |

| Human Alveolar Macrophages | Calcium Ionophore A23187 (10 µg/ml) | 17.3 ± 2.7 (non-smokers) to 23.4 ± 14.8 (smokers) | Produced, but not quantified separately from other isomers | [2] |

| Human Neutrophils | Unopsonized Zymosan | Lower than A23187 stimulation | Enhanced metabolism to 6-trans-LTB4 observed | [3] |

Table 2: Reported Recovery Rates for Leukotriene Extraction

| Extraction Method | Analyte | Recovery Rate (%) | Matrix | Reference |

| Liquid-Liquid Extraction (Isopropanol/Dichloromethane) | LTB4 | 93.7 ± 1.4 | Aqueous Buffer | [4] |

| Solid-Phase Extraction (C18) | LTB4 | Not explicitly stated, but method is widely used | Cell Supernatant | [5] |

| Solid-Phase Extraction (C18) | Cysteinyl Leukotrienes | >90% after 6 months storage in formic acid/methanol | Exhaled Breath Condensate | [6] |

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from established methods for leukotriene extraction from cell culture supernatants.

Materials:

-

C18 SPE Cartridges (e.g., 100 mg)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water (HPLC grade)

-

Formic Acid or Acetic Acid

-

Nitrogen gas supply for drying

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells (e.g., human neutrophils or macrophages) to the desired density.

-

Stimulate the cells with an appropriate agonist (e.g., 5 µM Calcium Ionophore A23187) for a defined period (e.g., 5-15 minutes) at 37°C.

-

-

Sample Preparation:

-

Terminate the reaction by placing the cell suspension on ice and adding 2 volumes of ice-cold methanol to precipitate proteins.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Carefully collect the supernatant.

-

Acidify the supernatant to pH 3.0-3.5 with formic acid or acetic acid. This step is crucial for the retention of the acidic leukotrienes on the C18 sorbent.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by sequentially passing through:

-

5 mL of methanol

-

5 mL of deionized water

-

-

-

Sample Loading:

-

Load the acidified supernatant onto the conditioned C18 SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

-

Follow with a second wash of 5 mL of 15% methanol in water to elute more polar, interfering compounds.

-

-

Elution:

-

Elute the leukotrienes, including 6-trans-LTB4, from the cartridge with 2-5 mL of methanol or acetonitrile.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the mobile phase to be used for HPLC or LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This protocol provides an alternative to SPE and can be advantageous in certain situations.

Materials:

-

Isopropanol (HPLC grade)

-

Dichloromethane or Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)

-

Deionized Water (HPLC grade)

-

Formic Acid or Acetic Acid

-

Centrifuge

-

Vortex mixer

-

Nitrogen gas supply for drying

Procedure:

-

Cell Culture and Stimulation:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Sample Preparation and Extraction:

-

To the cell supernatant (aqueous phase), add a mixture of isopropanol and dichloromethane (or MTBE)[4]. A common ratio is 1:2 (v/v) of isopropanol to dichloromethane. The total volume of the organic phase should be at least 2-3 times the volume of the aqueous sample.

-

Acidify the mixture to pH 3.0-3.5 with formic or acetic acid.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 1,500 x g for 10 minutes to separate the aqueous and organic phases.

-

-

Collection of Organic Phase:

-

Carefully collect the lower organic phase (for dichloromethane) or the upper organic phase (for MTBE) containing the extracted leukotrienes.

-

-

Drying and Reconstitution:

-

Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of mobile phase for analysis.

-

Analytical Considerations

-

Chromatographic Separation: Due to the presence of multiple isomers (LTB4, 6-trans-LTB4, 6-trans-12-epi-LTB4), high-resolution chromatographic separation is essential for accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

-

Detection:

-

UV Detection: Leukotrienes with a conjugated triene system, including LTB4 and its 6-trans isomers, exhibit a characteristic UV absorbance maximum around 270-280 nm.

-

Mass Spectrometry (MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity for the quantification of 6-trans-LTB4, especially in complex biological matrices.

-

-

Internal Standards: The use of a deuterated internal standard (e.g., 6-trans-LTB4-d4) is highly recommended to correct for extraction losses and matrix effects, thereby improving the accuracy and precision of quantification.

-

Stability: Leukotrienes can be unstable, particularly in aqueous solutions at room temperature. It is important to keep samples on ice during processing and to store extracts at -80°C for long-term stability. Storage of the final extract in an organic solvent, such as methanol with a small percentage of formic acid, can improve stability[6].

Conclusion